7-Chlorolincomycin hydrochloride
Overview
Description
Clindamycin hydrochloride is a lincosamide antibiotic derived from lincomycin. It is widely used to treat various bacterial infections, including those caused by anaerobic bacteria, streptococci, staphylococci, and pneumococci . Clindamycin hydrochloride works by inhibiting bacterial protein synthesis, making it effective against a range of infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clindamycin hydrochloride is synthesized from lincomycin through a series of chemical reactions. The process involves the substitution of the 7®-hydroxyl group in lincomycin with a chlorine atom to form clindamycin . The key steps include:
Silicon Protecting Group Application: Protecting the hydroxyl groups in lincomycin.
Selective Deprotection: Removing specific protecting groups to expose the desired reactive sites.
Mitsunobu Substitution Reaction: Substituting the hydroxyl group with a chlorine atom.
Hydrolysis Reaction: Removing the protecting groups to yield clindamycin.
Industrial Production Methods
Industrial production of clindamycin hydrochloride involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Clindamycin hydrochloride undergoes various chemical reactions, including:
Oxidation: Formation of clindamycin sulfoxide.
Reduction: Conversion back to clindamycin.
Substitution: Chlorination of lincomycin to form clindamycin.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Mitsunobu reagents for chlorination.
Major Products
Oxidation: Clindamycin sulfoxide.
Reduction: Clindamycin.
Substitution: Clindamycin hydrochloride.
Scientific Research Applications
Clindamycin hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Clindamycin hydrochloride inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of bacteria. This binding interferes with the transpeptidation reaction, preventing the elongation of the protein chain . The disruption of protein synthesis leads to bacterial cell death .
Comparison with Similar Compounds
Clindamycin hydrochloride is often compared with other antibiotics, such as:
Lincomycin: Clindamycin is a derivative of lincomycin with improved efficacy and safety.
Amoxicillin: Both are used to treat bacterial infections, but clindamycin is preferred for penicillin-allergic patients.
Doxycycline: Used for similar infections, but clindamycin has a different mechanism of action.
Clindamycin hydrochloride is unique due to its ability to penetrate tissues and achieve high intracellular concentrations, making it effective against intracellular pathogens .
Properties
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUODDLQVRAJAJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21462-39-5 | |
Record name | Clindamycin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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